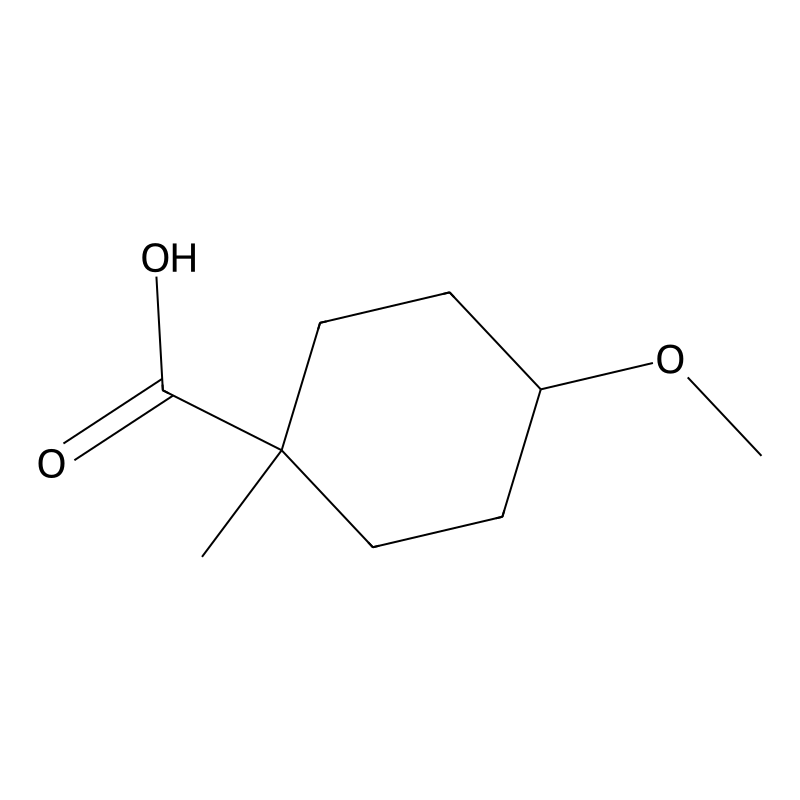

4-Methoxy-1-methylcyclohexane-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmacology

Summary: In pharmacology, this compound is explored for its potential as an intermediate in the synthesis of more complex molecules with therapeutic properties .

Results: The outcomes often include the successful creation of novel compounds that can be tested for pharmacological activity, with data on yield and purity being key metrics.

Organic Synthesis

Summary: Organic chemists utilize 4-Methoxy-1-methylcyclohexane-1-carboxylic acid as a building block for synthesizing new organic compounds .

Results: The synthesis processes are evaluated based on the efficiency, selectivity, and yield of the target molecules.

Medicinal Chemistry

Summary: This compound serves as a precursor in the design of drug candidates, particularly in the development of modulators for treating heart failure .

Results: The success is measured by the biological efficacy of the derivatives in preclinical models.

Industrial Applications

Field: Industrial Chemistry

Summary: The compound finds applications in industrial settings as an intermediate for the production of materials and chemicals .

Methods: It is used in large-scale reactions, often involving catalysis and other industrial processes.

Results: Industrial applications are assessed based on the scalability, cost-effectiveness, and environmental impact of the processes.

Biochemistry Research

Field: Biochemistry

Summary: Researchers investigate the biochemical pathways and mechanisms involving this compound within living organisms .

Methods: This involves in vitro experiments, enzymatic studies, and metabolic profiling.

Results: Findings are quantified through various biochemical assays and analytical techniques, providing insights into the compound’s role in biological systems.

Environmental Studies

Field: Environmental Science

Summary: The environmental impact of 4-Methoxy-1-methylcyclohexane-1-carboxylic acid is studied, particularly its biodegradation and toxicity profiles .

Methods: Studies include assessing the compound’s stability in different environmental conditions and its interactions with microbial communities.

Results: Results focus on the degradation rate, byproducts formed, and potential ecological risks.

Catalysis Research

Field: Catalysis

Summary: This compound is investigated for its role as a ligand or a modifier in catalytic systems to enhance reaction rates or selectivity .

Methods: It is introduced into catalytic cycles and its effect on the reaction kinetics is studied using various analytical techniques.

Results: The efficiency of the catalysis is quantified by turnover frequency (TOF) and turnover number (TON), with improvements indicating successful application.

Material Science

Field: Material Science

Summary: In material science, the compound is used to modify the properties of polymers and resins, affecting their thermal stability and mechanical strength .

Methods: It is incorporated into polymer chains during synthesis or used as a cross-linking agent.

Results: The resulting materials are tested for enhanced properties, such as increased tensile strength or heat resistance.

Analytical Chemistry

Field: Analytical Chemistry

Summary: The compound serves as a standard or reference material in chromatographic analyses to calibrate instruments or validate methods .

Methods: It is used in known concentrations to create calibration curves and assess the accuracy of analytical methods.

Results: The precision and accuracy of the analytical methods are evaluated based on the reproducibility of the measurements involving the compound.

Agrochemistry

Field: Agrochemistry

Summary: The compound’s derivatives are explored for their potential use as agrochemicals, such as pesticides or herbicides .

Methods: Derivatives are synthesized and tested for their efficacy against various pests or weeds in controlled environments.

Results: The effectiveness is measured by the reduction in pest populations or weed growth, with considerations for environmental impact and safety.

Flavor and Fragrance Industry

Field: Flavor and Fragrance Chemistry

Summary: This compound is used as an intermediate in the synthesis of complex molecules that contribute to flavors and fragrances .

Methods: It undergoes reactions to form esters or other derivatives that have desirable sensory properties.

Results: The success is determined by sensory evaluation and the compound’s ability to mimic natural flavors or scents.

Nanotechnology

Field: Nanotechnology

Summary: Researchers utilize the compound in the synthesis of nanomaterials, influencing their size, shape, and functionalization .

4-Methoxy-1-methylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₆O₃ and a CAS number of 150864-93-0. This compound features a cyclohexane ring substituted with a methoxy group and a carboxylic acid functional group, contributing to its unique chemical properties. The structure includes a methyl group at the first position and a methoxy group at the fourth position of the cyclohexane ring, making it an interesting subject for various chemical and biological studies .

There is no current information available regarding the mechanism of action of 4-Methoxy-1-methylcyclohexane-1-carboxylic acid. This suggests the compound is likely not yet widely studied in the context of biological systems.

The chemical behavior of 4-methoxy-1-methylcyclohexane-1-carboxylic acid can be characterized by several types of reactions:

- Esterification: The carboxylic acid can react with alcohols to form esters, which can be useful in synthetic applications.

- Decarboxylation: Under certain conditions, the compound may lose carbon dioxide, leading to the formation of simpler hydrocarbons.

- Reduction: The carboxylic acid functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles .

Several methods for synthesizing 4-methoxy-1-methylcyclohexane-1-carboxylic acid have been reported:

- Alkylation of Cyclohexanone: Starting from cyclohexanone, alkylation with methanol in the presence of an acid catalyst can yield the desired compound.

- Carboxylation Reactions: Utilizing carbon dioxide in reactions involving cyclohexene derivatives may also lead to the formation of this compound.

- Functional Group Transformations: Existing cyclohexane derivatives can undergo functional group transformations to introduce the methoxy and carboxylic acid groups .

4-Methoxy-1-methylcyclohexane-1-carboxylic acid has potential applications in:

- Pharmaceuticals: As a precursor or intermediate in drug synthesis.

- Agricultural Chemicals: Its derivatives may have uses in agrochemicals due to potential biological activity.

- Research: As a reagent in organic synthesis and chemical research .

Several compounds share structural similarities with 4-methoxy-1-methylcyclohexane-1-carboxylic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methylcyclohexanecarboxylic Acid | C₈H₁₄O₂ | Lacks methoxy group; simpler structure |

| 1-Methoxy-4-methylcyclohexanecarboxylic Acid | C₉H₁₆O₃ | Different positioning of methoxy group; similar properties |

| 4-Ethylcyclohexanecarboxylic Acid | C₉H₁₈O₂ | Ethyl instead of methyl; different reactivity |

The presence of both a methoxy group and a carboxylic acid distinguishes 4-methoxy-1-methylcyclohexane-1-carboxylic acid from its analogs, potentially affecting its reactivity and biological activity compared to other similar compounds .

Thermodynamic Parameters: Melting Point, Boiling Point, and Density

The thermodynamic properties of 4-Methoxy-1-methylcyclohexane-1-carboxylic acid reflect the compound's molecular structure, which combines a cyclohexane ring system with both methoxy and carboxylic acid functional groups. While specific experimental data for this compound remains limited in the literature, comparative analysis with structurally related compounds provides valuable insights into its expected thermodynamic behavior [1] [2].

Molecular Characteristics and Structure-Property Relationships

4-Methoxy-1-methylcyclohexane-1-carboxylic acid possesses a molecular formula of C₉H₁₆O₃ with a molecular weight of 172.22 g/mol [1] [2]. The compound's structure features a six-membered cyclohexane ring with a carboxylic acid group and methyl group attached to the same carbon (position 1), and a methoxy group at position 4. This structural arrangement creates a quaternary carbon center at position 1, which significantly influences the compound's physical properties and conformational behavior.

Melting Point Considerations

Although specific melting point data for 4-Methoxy-1-methylcyclohexane-1-carboxylic acid is not available in current literature [3] [4], comparative analysis with related cyclohexanecarboxylic acid derivatives provides predictive insights. 4-Methylcyclohexanecarboxylic acid exhibits a melting point of 110°C [5], while 1-methylcyclohexanecarboxylic acid demonstrates a melting point range of 36-39°C [6]. The presence of the methoxy group in the target compound is expected to influence intermolecular hydrogen bonding patterns and crystal packing efficiency, potentially affecting the melting point within the range of 50-90°C based on substituent effects.

Boiling Point Analysis

Structural analogs provide valuable reference points for understanding the acid-base characteristics of 4-Methoxy-1-methylcyclohexane-1-carboxylic acid. The following table presents comparative pKa data:

| Compound | pKa Value | Electronic Effects |

|---|---|---|

| 4-Methoxy-1-methylcyclohexane-1-carboxylic acid | ~4.75 (estimated) | Methoxy: electron-donating, weakens acidity |

| 4-Methylcyclohexanecarboxylic acid | 4.92±0.10 | Methyl: slightly electron-donating |

| 1-Methylcyclohexanecarboxylic acid | 5.13 | Methyl: slightly electron-donating |

| Cyclohexanecarboxylic acid | ~4.8-5.0 | No substituent effects |

The electron-donating nature of the methoxy group reduces the stability of the carboxylate anion relative to the protonated acid form, resulting in a higher pKa value compared to cyclohexanecarboxylic acid itself [10] [11].

pH-Dependent Stability Profile

4-Methoxy-1-methylcyclohexane-1-carboxylic acid demonstrates robust stability across a wide pH range, typically remaining stable between pH 2-10. The compound's stability profile is governed by several factors:

Acidic Conditions (pH < 3)

Under strongly acidic conditions, the carboxylic acid group remains predominantly protonated, and the compound exhibits excellent stability. The methoxy group is stable to acid hydrolysis under moderate conditions, although prolonged exposure to strong acids at elevated temperatures may lead to ether cleavage.

Neutral to Mildly Basic Conditions (pH 3-9)

In this pH range, the compound exists in equilibrium between its protonated and deprotonated forms, with the proportion of carboxylate anion increasing with pH. The compound demonstrates optimal stability in this range, with no significant degradation pathways under normal storage and handling conditions.

Strongly Basic Conditions (pH > 10)

At high pH values, the carboxylic acid group is completely deprotonated to form the carboxylate salt. While the carboxylate functionality remains stable, prolonged exposure to strong bases at elevated temperatures could potentially lead to base-catalyzed elimination reactions or ether cleavage of the methoxy group.

Thermal Stability Considerations

The thermal stability of 4-Methoxy-1-methylcyclohexane-1-carboxylic acid is enhanced by the cyclohexane ring structure, which provides conformational rigidity. Comparative studies with related cyclohexanecarboxylic acid derivatives indicate smooth thermal behavior over extended temperature ranges [12] [13]. The compound is expected to remain stable under normal storage conditions, with decomposition likely occurring above 200°C through decarboxylation and thermal degradation of the methoxy group.

Storage and Handling Recommendations

For optimal stability, 4-Methoxy-1-methylcyclohexane-1-carboxylic acid should be stored in a cool, dry environment away from strong oxidizing agents. The compound demonstrates excellent hydrolytic stability, as no ester linkages are present that would be susceptible to base-catalyzed hydrolysis. Long-term storage should avoid extreme pH conditions and elevated temperatures to prevent potential degradation of the methoxy group or decarboxylation reactions.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant